
N,N-Dimethyl-2-piperidinecarboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-Dimethyl-2-piperidinecarboxamide hydrochloride” is a chemical compound with the CAS Number: 383425-11-4 . It has a molecular weight of 192.69 and its IUPAC name is N,N-dimethylpiperidine-2-carboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for “N,N-Dimethyl-2-piperidinecarboxamide hydrochloride” is 1S/C8H16N2O.ClH/c1-10(2)8(11)7-5-3-4-6-9-7;/h7,9H,3-6H2,1-2H3;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “N,N-Dimethyl-2-piperidinecarboxamide hydrochloride” are not available, piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationships
N,N-Dimethyl-2-piperidinecarboxamide hydrochloride and its analogues have been extensively studied for their potential pharmacological applications. For instance, analogues based on 2-piperidinecarboxylic acid have been synthesized and evaluated for anticonvulsant activity. The structural modifications in these compounds, such as the introduction of various substituents on the aromatic ring or modifications to the piperidine ring, have shown to influence their activity in the maximal electroshock seizure (MES) test in mice, indicating their potential in developing treatments for tonic-clonic and partial seizures (Ho, Crider, & Stables, 2001).
Antiallergy Activity
Another research direction involves the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives, evaluated for their antiallergy activity. Although these derivatives demonstrated activity in the passive foot anaphylaxis (PFA) assay, a model for detecting compounds with antiallergic properties, they did not exhibit significant activity in the guinea pig anaphylaxis (GPA) assay at tested concentrations (Walsh et al., 1990).
Chromatographic Behavior Studies
The compound has also been involved in studies related to chromatographic behavior, such as the examination of N,N-Dimethyl-(2-N,N-dimethylamino-3-methylpyridyl) carbamate hydrochloride (aminostigmine) and its interaction with other compounds in chromatographic systems. This type of research is crucial for developing analytical methods for drug quantification and understanding drug interactions (Bobrov, Van'kova, & Sul'din, 2000).
Opioid Receptor Studies
Additionally, derivatives of N,N-Dimethyl-2-piperidinecarboxamide have been explored for their interaction with opioid receptors. For example, compounds like ADL5859 and ADL5747, which are novel δ-opioid agonists, have shown promising analgesic and antidepressive effects in animal models, suggesting potential applications in chronic pain treatment (Nozaki et al., 2012).
Anti-acetylcholinesterase Activity
Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has revealed significant anti-acetylcholinesterase (anti-AChE) activity, which is crucial for developing treatments for conditions like Alzheimer's disease. Modifications to the benzamide moiety have led to substantial increases in activity, highlighting the compound's potential in therapeutic applications (Sugimoto et al., 1990).
Safety And Hazards
Eigenschaften
IUPAC Name |
N,N-dimethylpiperidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-5-3-4-6-9-7;/h7,9H,3-6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNVOIVIJWGHON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2-piperidinecarboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

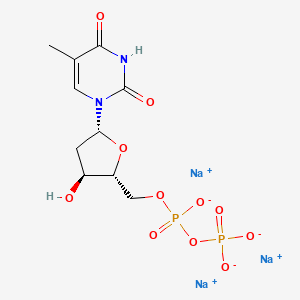
ruthenium(II)](/img/structure/B1316115.png)

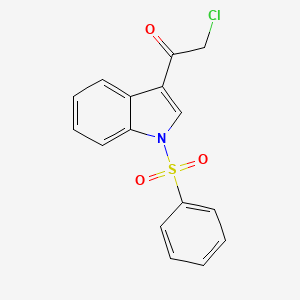

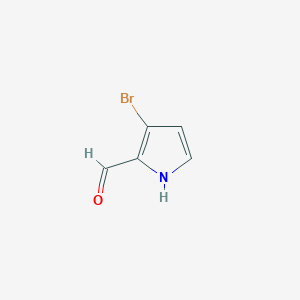

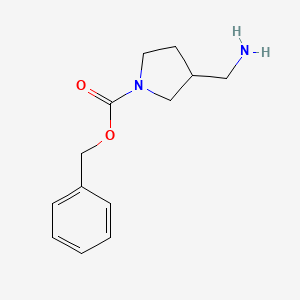

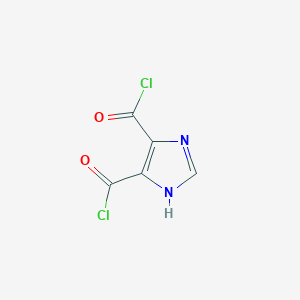
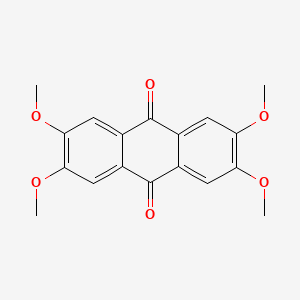
![3,4-Dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B1316139.png)
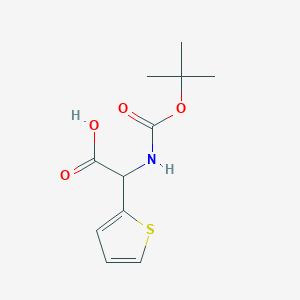
![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)